molecular formula C9H14Cl2N2 B1519371 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride CAS No. 1187930-23-9

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Cat. No. B1519371
M. Wt: 221.12 g/mol
InChI Key: CUZNREDMYVDIMR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with the CAS Number: 865303-57-7 . It has a molecular weight of 221.13 and its IUPAC name is (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 259.1±28.0 °C at 760 mmHg . The exact mass is 148.100052 . It has a LogP value of 0.68 , indicating its lipophilicity.

Scientific Research Applications

Antibacterial Properties

Research has shown that derivatives of Tetrahydroquinoline, such as 8-nitrofluoroquinolone, exhibit notable antibacterial activity against gram-positive and gram-negative strains. For instance, certain derivatives demonstrated good activity against S. aureus, highlighting the potential of Tetrahydroquinoline derivatives in antibacterial applications (Al-Hiari et al., 2007).

Enzymatic Kinetic Resolution

The spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B has been observed. This process yields a significant amount of (R)-acetamide, demonstrating the compound's potential in enzymatic processes (Crawford, Skerlj & Bridger, 2007).

Synthesis of Complex Compounds

Tetrahydroquinoline is crucial in the synthesis of complex chemical structures. For instance, it plays a key role in the one-pot synthesis of pyrindines and tetrahydroquinolines, which are essential in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn & Müller, 2002).

Pharmacological Applications

Tetrahydroquinoline-based tricyclic amines have been identified as potent and selective agonists of the 5-HT2C receptor. These compounds have shown promise in in vitro studies and are potential candidates for therapeutic applications (Schrader et al., 2016).

Role in Alkaloid Synthesis

Tetrahydroquinoline is involved in the synthesis of tetrahydroisoquinoline alkaloids, which are important in a range of pharmacological activities. Innovative synthesis methods, like anodic cyanation, have been developed to create these alkaloids, showcasing the versatility and importance of Tetrahydroquinoline in medicinal chemistry (Louafi et al., 2010).

Green Chemistry Applications

In the context of green chemistry, Tetrahydroquinoline derivatives are synthesized using environmentally friendly techniques. These compounds are evaluated for their physicochemical and pharmacokinetic properties, underlining the importance of Tetrahydroquinoline in sustainable chemical practices (Damera & Pagadala, 2023).

Safety And Hazards

The compound is classified under the GHS05 hazard pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .

properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNREDMYVDIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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